molecular formula C5H4N6O2 B2438178 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid CAS No. 1011355-63-7

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid

Cat. No. B2438178
CAS RN: 1011355-63-7
M. Wt: 180.127
InChI Key: QRWRAPLZMIQPNY-UHFFFAOYSA-N
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Description

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C5H4N6O2 and a molecular weight of 180.12 . It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring attached to a tetrazol ring and a carboxylic acid group . The exact structure can be represented by the SMILES string O=C(O)C1=C(NN=C1)N2N=NN=C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid include a predicted boiling point of 600.4±65.0 °C and a predicted density of 2.12±0.1 g/cm3 . The compound also has a predicted pKa value of 2.57±0.36 .

Scientific Research Applications

Medicinal Chemistry

Tetrazoles, including “3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid”, are of great interest in medicinal chemistry due to their diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Enhanced Cell Membrane Penetration

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property can be utilized in drug delivery systems to enhance the efficacy of therapeutic agents.

Biological Activities

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These properties make them valuable in the development of new pharmaceuticals.

Analgesic Properties

Specific derivatives of tetrazole, such as 5-aryl-4H-1,2,4-triazole derivatives with a 5-phenyl-1H-tetrazol-1-ylmethyl substituent at C3, have shown central and peripheral analgesic properties . This suggests potential applications in pain management.

Explosives

Tetrazoles are commonly used in the production of explosives . The high nitrogen content and stability of tetrazoles make them suitable for this application.

Agriculture

In the field of agriculture, tetrazoles are used due to their properties . However, the specific applications of “3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid” in this field need further research.

Photography and Photo Imaging

Tetrazoles find applications in photography and photo imaging . They can be used in the development of photosensitive materials.

Synthesis of Energetic Compounds

A novel energetic compound 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid and a series of corresponding energetic salts were designed and synthesized . This indicates the potential of “3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid” in the synthesis of energetic compounds.

Safety and Hazards

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound include H319 (causes serious eye irritation), H315 (causes skin irritation), and H335 (may cause respiratory irritation) .

Future Directions

The future directions for research on 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields. Given the diverse functionality and stereochemical complexity of pyrazole compounds, they present numerous opportunities for the discovery of new drugs and other bioactive compounds .

properties

IUPAC Name

5-(tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O2/c12-5(13)3-1-6-8-4(3)11-2-7-9-10-11/h1-2H,(H,6,8)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWRAPLZMIQPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid

CAS RN

1011355-63-7
Record name 5-(1H-1,2,3,4-tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid
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